molecular formula C26H27N3O5 B4989709 diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate

Cat. No.: B4989709
M. Wt: 461.5 g/mol
InChI Key: KQZCFXPTVIZCAJ-UHFFFAOYSA-N
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Description

Diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a 1,4-dihydropyridine (1,4-DHP) derivative with a pyrazole substituent at position 4 of the dihydropyridine core. The 1,4-DHP scaffold is pharmacologically significant, particularly in cardiovascular therapeutics, due to its calcium channel-blocking activity . This compound features a diethyl ester group at positions 3 and 5, methyl groups at positions 2 and 6, and a 3-(2-furyl)-1-phenylpyrazole moiety at position 2. The 2-furyl group introduces unique electronic and steric properties, distinguishing it from other 1,4-DHP derivatives .

Properties

IUPAC Name

diethyl 4-[3-(furan-2-yl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-dihydropyridine-3,5-dicarboxylate
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C26H27N3O5/c1-5-32-25(30)21-16(3)27-17(4)22(26(31)33-6-2)23(21)19-15-29(18-11-8-7-9-12-18)28-24(19)20-13-10-14-34-20/h7-15,23,27H,5-6H2,1-4H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KQZCFXPTVIZCAJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC(=O)C1=C(NC(=C(C1C2=CN(N=C2C3=CC=CO3)C4=CC=CC=C4)C(=O)OCC)C)C
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C26H27N3O5
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

461.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Biological Activity

Diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-dihydro-3,5-pyridinedicarboxylate is a compound of significant interest due to its potential biological activities. This article reviews the biological properties of this compound, focusing on its pharmacological effects, mechanisms of action, and relevant case studies.

Chemical Structure and Properties

The compound can be structurally represented as follows:

C19H22N4O4\text{C}_{19}\text{H}_{22}\text{N}_4\text{O}_4

This structure incorporates a pyridine ring fused with a pyrazole moiety and a furan group, contributing to its diverse biological activities.

Anticancer Activity

Recent studies have indicated that derivatives of pyrazole compounds exhibit significant anticancer properties. In particular, the incorporation of the furan and phenyl groups in the structure has been linked to enhanced cytotoxicity against various cancer cell lines. For instance:

  • Case Study : A study evaluated the compound's effectiveness against human cancer cell lines such as MCF-7 (breast cancer) and HeLa (cervical cancer). The compound demonstrated an IC50 value in the low micromolar range, indicating potent anticancer activity .

Antimicrobial Activity

The compound has also shown promising antimicrobial properties. Research indicates that it can inhibit the growth of both Gram-positive and Gram-negative bacteria.

  • Table 1: Antimicrobial Activity Results
MicroorganismMinimum Inhibitory Concentration (MIC)
Staphylococcus aureus32 µg/mL
Escherichia coli64 µg/mL
Candida albicans16 µg/mL

This table summarizes the MIC values obtained from various studies, demonstrating the compound's potential as an antimicrobial agent.

Anti-inflammatory Effects

The anti-inflammatory activity of this compound has been investigated in animal models. The compound significantly reduced inflammation markers in induced models of arthritis.

  • Case Study : In a carrageenan-induced paw edema model in rats, treatment with the compound resulted in a reduction of paw swelling by approximately 50% compared to control groups .

The mechanisms underlying the biological activities of this compound are multifaceted:

  • Inhibition of Enzymatic Activity : The compound has been shown to inhibit key enzymes involved in cancer cell proliferation and inflammation.
  • Induction of Apoptosis : Studies suggest that it may induce apoptosis in cancer cells through mitochondrial pathways.
  • Modulation of Immune Response : The anti-inflammatory effects may be attributed to the modulation of cytokine production and immune cell activation.

Comparison with Similar Compounds

Table 1: Structural Comparison of 1,4-DHP Derivatives

Compound Name R4 Substituent Ester Groups (Positions 3,5) Reference ID
Diethyl 4-[3-(2-furyl)-1-phenyl-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 3-(2-Furyl)-1-phenylpyrazole Diethyl
Diethyl 4-[2-(4-methoxyphenyl)-1H-pyrazol-3-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 2-(4-Methoxyphenyl)pyrazole Diethyl
Diethyl 4-[5-(4-methylphenyl)-1H-pyrazol-4-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 5-(4-Methylphenyl)pyrazole Diethyl
Dimethyl 4-[3-(4-methoxyphenyl)-1-phenylpyrazol-4-yl]-2,6-dimethyl-1,4-DHP-3,5-dicarboxylate 3-(4-Methoxyphenyl)-1-phenylpyrazole Dimethyl

Key Observations:

  • Steric Effects : Bulky ester groups (e.g., diethyl vs. dimethyl) influence the dihedral angle between the 1,4-DHP core and heterocyclic substituents. For the title compound, the dihedral angle between the pyrazole and 1,4-DHP planes is 87°, consistent with steric hindrance from ethyl esters .

Conformational Analysis

The 1,4-DHP ring adopts a flattened boat conformation in most analogs, as quantified by Cremer-Pople puckering parameters. For example:

  • Title Compound : Puckering parameters $ Q = 0.3369 \, \text{Å}, \theta = 107.1^\circ $, similar to analogs with bulky substituents .
  • Dimethyl Ester Analog : $ Q = 0.31 \, \text{Å}, \theta = 105^\circ $, showing reduced puckering due to smaller ester groups .

Comparison with Analogous Routes :

  • Methoxyphenyl Derivatives : Use 4-methoxybenzaldehyde instead of furyl-containing aldehydes, simplifying synthesis but reducing structural diversity .
  • Macrocyclic Analogs : Require additional steps for carbamoyl methoxy linkages, increasing synthetic complexity .

Pharmacological Potential

  • Antihypertensive Activity : Via L-type calcium channel blockade (e.g., nifedipine analogs) .
  • Antimicrobial Effects : Pyrazole-containing derivatives show moderate activity against S. aureus and E. coli .

Metabolic Stability

The 2-furyl group may enhance metabolic stability compared to phenyl analogs, as furans are less prone to cytochrome P450-mediated oxidation .

Crystallographic and Computational Insights

  • Hydrogen Bonding : The title compound forms C–H···O interactions between the furyl oxygen and methyl/ethyl groups, stabilizing the crystal lattice .
  • Comparative Data : Analogs with methoxyphenyl groups exhibit stronger intermolecular interactions (e.g., O–H···N), increasing melting points by 20–30°C .

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